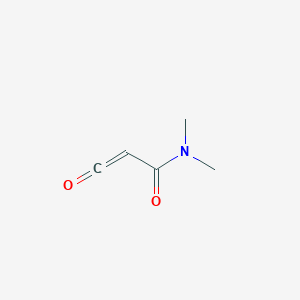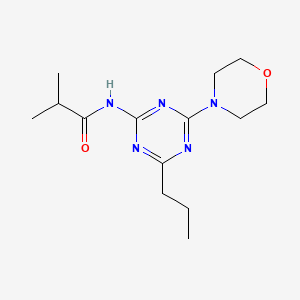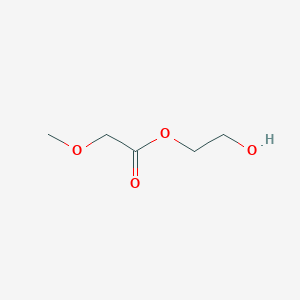
2-Hydroxyethyl methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl methoxyacetate is an organic compound with the chemical formula C5H10O4. It is a colorless, viscous liquid known for its versatility in various chemical reactions and applications. This compound is often used in the synthesis of polymers and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl methoxyacetate can be synthesized through several methods:
Esterification: One common method involves the esterification of methoxyacetic acid with ethylene glycol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Transesterification: Another method is the transesterification of methyl methoxyacetate with ethylene glycol. This process also requires a catalyst, often a base like sodium methoxide, and is performed under controlled temperatures to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize efficiency and yield. Large-scale esterification reactors are used, and the reaction conditions are optimized for temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield ethylene glycol and methoxyethanol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Methoxyacetic acid.
Reduction: Ethylene glycol, methoxyethanol.
Substitution: Various substituted esters depending on the reagent used.
Scientific Research Applications
2-Hydroxyethyl methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its reactivity makes it valuable in creating specialized materials.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: The compound is used in the production of coatings, adhesives, and resins. Its properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism by which 2-hydroxyethyl methoxyacetate exerts its effects depends on the specific application:
Polymerization: In polymer chemistry, it acts as a monomer that can undergo polymerization to form long-chain polymers. The hydroxyl and ester groups participate in the formation of cross-linked networks.
Biological Systems: In biological systems, it can interact with cellular components through its hydroxyl and ester groups, potentially modifying biological pathways or serving as a carrier for other molecules.
Comparison with Similar Compounds
2-Hydroxyethyl methoxyacetate can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Both compounds have hydroxyl and ester groups, but 2-hydroxyethyl methacrylate is more commonly used in the production of hydrogels and contact lenses.
Methoxyacetic acid: This compound is a simpler analog with similar reactivity but lacks the hydroxyl group, making it less versatile in polymerization reactions.
Ethylene glycol methacrylate: Similar in structure but used more extensively in the production of polymers with specific mechanical properties.
The uniqueness of this compound lies in its combination of hydroxyl and ester functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
131242-72-3 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methoxyacetate |
InChI |
InChI=1S/C5H10O4/c1-8-4-5(7)9-3-2-6/h6H,2-4H2,1H3 |
InChI Key |
SWMCVUROTJLNQY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


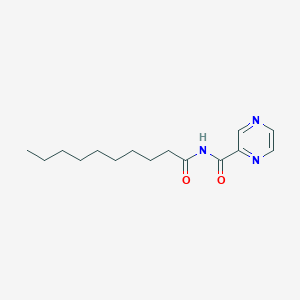
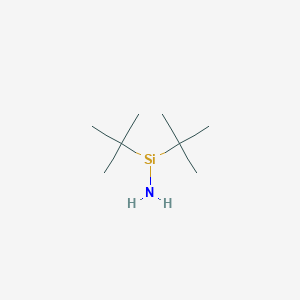
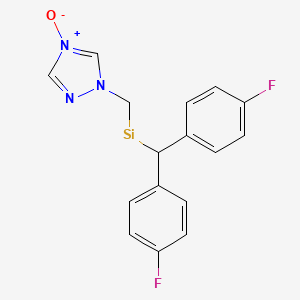
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
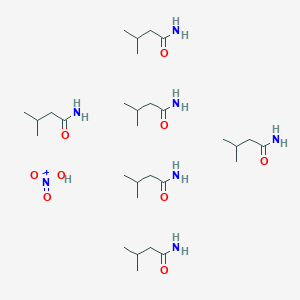
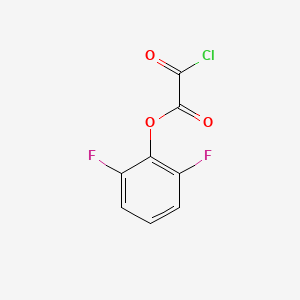
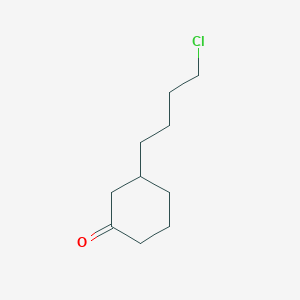
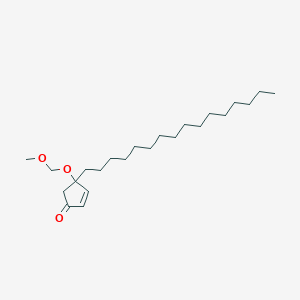
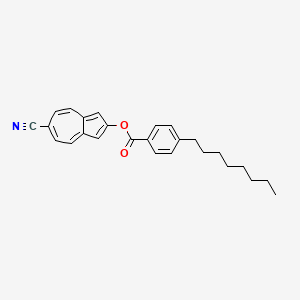
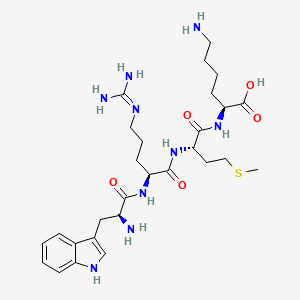
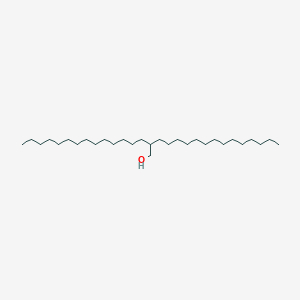
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
